

"3-Epiglochidiol diacetate" structure-activity relationship studies

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Compound of Interest

Compound Name: 3-Epiglochidiol diacetate

Cat. No.: B12435667

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A comparative analysis of the structure-activity relationships (SAR) of triterpenoids isolated from Glochidion species reveals important insights into their cytotoxic and anti-inflammatory properties. While specific SAR studies on **3-Epiglochidiol diacetate** are not readily available in the current literature, research on analogous compounds from the same genus provides valuable data for researchers in drug discovery and development. This guide summarizes the cytotoxic activity of several oleanane-type triterpenoids isolated from Glochidion puberum and discusses the structural features influencing their activity.

Cytotoxicity of Triterpenoids from Glochidion puberum

A key study on triterpenoids from the stems and twigs of Glochidion puberum led to the isolation of two new oleanane derivatives, glochidpurnoids A and B, along with seventeen known analogues. The cytotoxic activities of six of these compounds were evaluated against the HCT-116 human colorectal cancer cell line. The results, presented in Table 1, highlight significant differences in potency, providing a basis for preliminary SAR analysis.^[1]

Table 1: Cytotoxic Activity of Triterpenoids from Glochidion puberum against HCT-116 Cells^[1]

Compound No.	Compound Name	R ¹	R ²	R ³	R ⁴	IC ₅₀ (μM)
2	Glochidpur noid B	H	Feruloyl	OH	H	0.80 ± 0.05
3	3β-O- trans- caffeoyl- olean-12- en-28-oic acid	H	Caffeoyl	H	H	1.57 ± 0.11
5	3β-O- trans-p- coumaroyl- olean-12- en-28-oic acid	H	p- Coumaroyl	H	H	2.11 ± 0.15
6	Betulinic acid	H	H	-	-	2.99 ± 0.21
11	3β-acetyl- olean-12- en-28-oic acid	H	Acetyl	H	H	2.56 ± 0.18
17	Oleanolic acid	H	H	H	H	> 10
Positive Control	5- Fluorouraci l	-	-	-	-	4.83 ± 0.37

Data extracted from Tian et al., 2023.[\[1\]](#)

Structure-Activity Relationship Analysis

The data in Table 1 suggests several key structural features that influence the cytotoxic activity of these oleanane-type triterpenoids:

- **Substitution at C-3:** The presence of an acyl group at the C-3 position appears to be crucial for enhanced cytotoxicity. Oleanolic acid (17), which is unsubstituted at this position, showed weak activity ($IC_{50} > 10 \mu M$). In contrast, compounds with acetyl (11), p-coumaroyl (5), caffeoyl (3), and feruloyl (2) groups at C-3 displayed significantly improved potency.
- **Nature of the Acyl Group:** The type of acyl group at C-3 significantly modulates the cytotoxic effect. The most potent compound, Glochidpurnoid B (2), possesses a feruloyl group. The caffeoyl group in compound 3 also confers high activity. Both ferulic acid and caffeic acid are derivatives of cinnamic acid, suggesting that this phenylpropanoid scaffold is important for activity. The presence of methoxy and hydroxyl groups on the aromatic ring of the acyl moiety may contribute to the enhanced potency.
- **Modifications at other positions:** While the primary SAR is observed at the C-3 position, other structural modifications also play a role. For instance, betulinic acid (6), a lupane-type triterpenoid also isolated from the plant, showed moderate activity. Its different carbon skeleton compared to the oleanane derivatives likely influences its biological profile.

Experimental Protocols

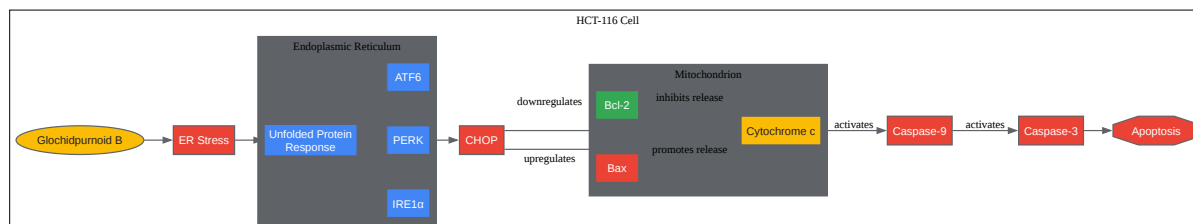
Cytotoxicity Assay (MTT Assay)[1]

- **Cell Culture:** HCT-116 cells were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells were seeded into 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds for 48 hours.
- **MTT Addition:** After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

- **Formazan Solubilization:** The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 490 nm using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Signaling Pathway

Glochidpurnoid B (2), the most potent compound identified, was found to induce apoptosis in HCT-116 cells through the endoplasmic reticulum (ER) stress pathway. The proposed mechanism is illustrated in the following diagram.



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Caption: Proposed mechanism of Glochidpurnoid B-induced apoptosis via the ER stress pathway.

Conclusion

The structure-activity relationship of oleanane-type triterpenoids from *Glochidion puberum* indicates that acylation at the C-3 position, particularly with substituted cinnamoyl moieties, significantly enhances cytotoxic activity against colorectal cancer cells. While these findings provide a valuable starting point for the design of novel anti-cancer agents, further studies are required to elucidate the precise mechanism of action and to explore the therapeutic potential of these compounds. The lack of specific data on **3-Epiglochidiol diacetate** highlights a gap in the current research landscape and underscores the need for future investigations into the biological activities of a broader range of glochidiol derivatives.

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References

- 1. Glochodpurnoid B from *Glochidion puberum* Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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